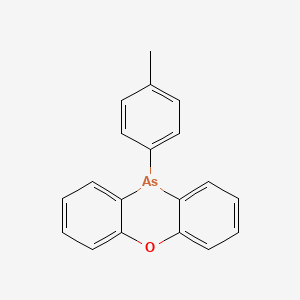
10-(4-Methylphenyl)-10H-phenoxarsinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Methylphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methylphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-arsenic bond. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 10-(4-Methylphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phenoxarsinine derivatives .
Aplicaciones Científicas De Investigación
10-(4-Methylphenyl)-10H-phenoxarsinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-(4-Methylphenyl)-10H-phenoxarsinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups and reactivity.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 10-(4-Methylphenyl)-10H-phenoxarsinine is unique due to its organoarsenic core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of phenoxarsine with the substituent effects of the 4-methylphenyl group, making it a versatile compound for various applications .
Propiedades
Número CAS |
51440-03-0 |
|---|---|
Fórmula molecular |
C19H15AsO |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
10-(4-methylphenyl)phenoxarsinine |
InChI |
InChI=1S/C19H15AsO/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
Clave InChI |
HNSRQCOFUQGUGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


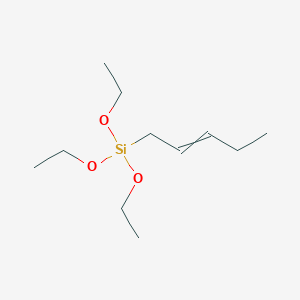
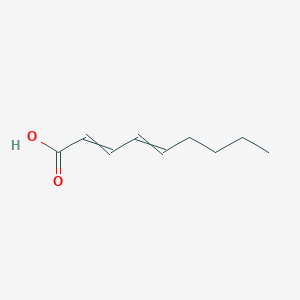
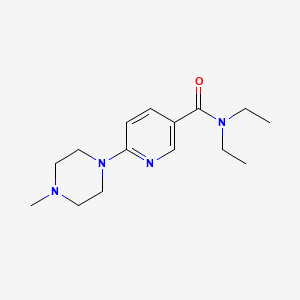
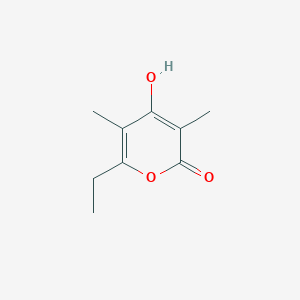
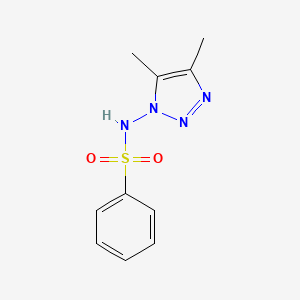
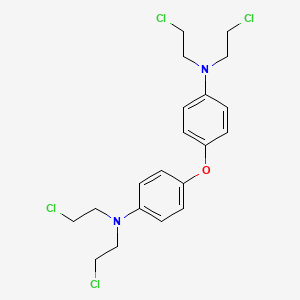
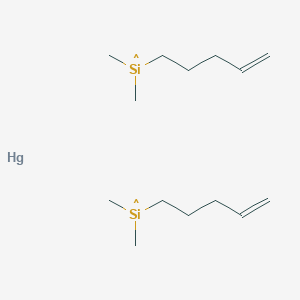
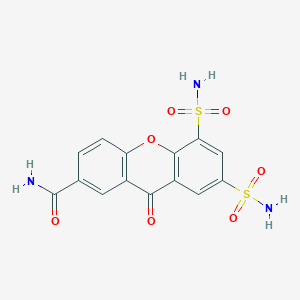
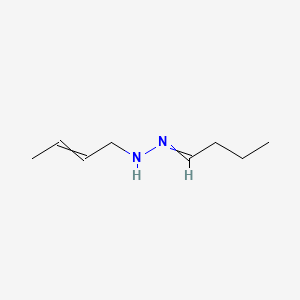
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)

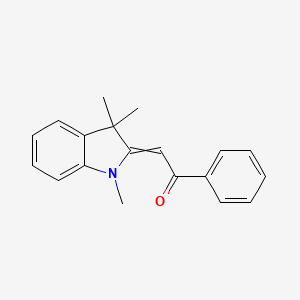

![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
